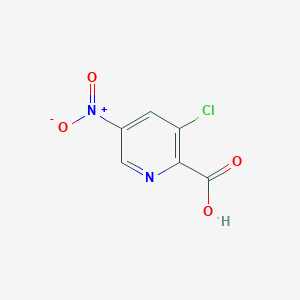

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

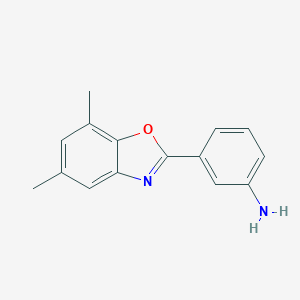

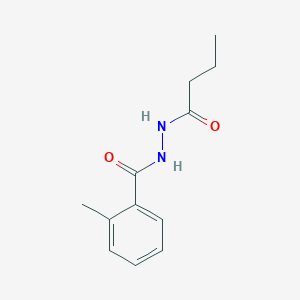

The compound “2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione” appears to contain a 1,2,4-triazole group and an isoindole dione group. The 1,2,4-triazole group is a type of heterocyclic aromatic organic compound, which consists of a 5-membered ring of two carbon atoms and three nitrogen atoms . The isoindole dione group is a type of heterocyclic compound consisting of a fused two-ring system, which includes an isoindole group attached to a dione group.

Applications De Recherche Scientifique

Antimicrobial Agents

Triazole derivatives have been widely studied for their antimicrobial properties. The presence of the 1,2,4-triazole ring in the compound suggests potential use as an antimicrobial agent. Researchers can explore its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infectious diseases .

Polymerization Catalysts

The structural motif of 1,2,4-triazole is known to facilitate polymerization reactions. This compound could be investigated as a catalyst in the polymerization of certain monomers, aiding in the development of new polymeric materials with unique properties .

Ligands in Coordination Chemistry

Ligands containing the 1,2,4-triazole moiety are of interest in coordination chemistry for the synthesis of metal complexes. These complexes can exhibit interesting electronic, magnetic, and catalytic properties, making them useful in various fields such as materials science and catalysis .

Antitumor Activity

Compounds featuring 1,2,4-triazole rings have shown promise in antitumor activity. This particular compound could be synthesized and tested against different cancer cell lines to assess its potential as a chemotherapeutic agent .

Mécanisme D'action

Target of Action

Compounds with a similar triazole ring structure have been known to bind tolanosterol 14α-demethylase (CYP51) , which is a molecular target for clinically used azole-antifungals .

Mode of Action

The triazole ring could potentially bind to the heme group of CYP51, inhibiting its function .

Biochemical Pathways

Inhibition of this pathway leads to a buildup of toxic intermediates and a deficiency of ergosterol, resulting in fungal cell death .

Result of Action

If it acts similarly to other triazole compounds, it would lead to the death of fungal cells due to disruption of their cell membranes .

Orientations Futures

The future research directions for this compound would likely depend on its observed biological activity and potential applications. Given the wide range of biological activities observed for compounds containing a 1,2,4-triazole group, there could be many potential future directions for research on this compound .

Propriétés

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c15-8-6-3-1-2-4-7(6)9(16)14(8)10-11-5-12-13-10/h1-5H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTUZSIPQLUAJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277914 |

Source

|

| Record name | MLS000736511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

59208-47-8 |

Source

|

| Record name | MLS000736511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)